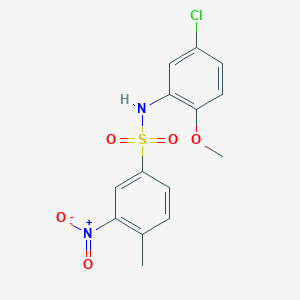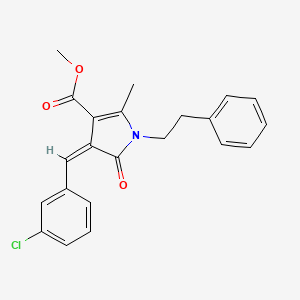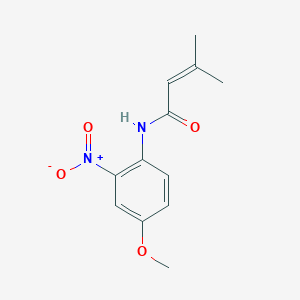
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation. TAK-715 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
作用機序
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide inhibits the p38 MAPK pathway by binding to the ATP-binding site of p38α and p38β isoforms. This inhibits the phosphorylation of downstream targets, including transcription factors and cytokines, leading to the inhibition of various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to induce apoptosis and cell cycle arrest by inhibiting the p38 MAPK pathway. In inflammatory disorders, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to have potential neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its specificity for the p38 MAPK pathway, which allows for targeted inhibition of various cellular processes. Another advantage is its relatively low toxicity and good pharmacokinetic properties, which make it a suitable candidate for drug development. One limitation is its potential off-target effects, which may lead to unintended consequences. Another limitation is its limited solubility, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide. One direction is the development of more potent and selective inhibitors of the p38 MAPK pathway. Another direction is the exploration of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide's potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the combination of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the elucidation of the molecular mechanisms underlying N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide's effects may provide insights into the development of new therapeutic strategies.
合成法
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide can be synthesized by reacting 5-chloro-2-methoxyaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base, followed by reduction of the nitro group to an amino group using a suitable reducing agent.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. In cancer, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, have also been studied as potential therapeutic targets for N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been studied for its potential neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-9-3-5-11(8-13(9)17(18)19)23(20,21)16-12-7-10(15)4-6-14(12)22-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOIVAYPWCHXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5225878.png)
![1-{[benzyl(ethyl)amino]methyl}-2-naphthol](/img/structure/B5225882.png)

![1-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225896.png)
![butyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5225901.png)

![1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5225907.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5225908.png)


![1-bromo-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5225926.png)
![2-[(3-bromophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B5225936.png)